SCR7 - 1533426-72-0

SCR7

Catalog Number: EVT-287669
CAS Number: 1533426-72-0
Molecular Formula: C18H14N4OS
Molecular Weight: 334.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCR7 (5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one) is a small molecule that has gained significant attention in scientific research for its ability to inhibit non-homologous end joining (NHEJ), a major DNA double-strand break (DSB) repair pathway. [, , , , , ] This inhibitory effect makes SCR7 a valuable tool in various research areas, including cancer biology, gene editing, and DNA repair mechanisms. [, , , , , ]

Synthesis Analysis

The synthesis of SCR7 typically involves a condensation reaction between 5,6-diamino-2-mercaptopyrimidin-4-ol and benzaldehyde. [, ] This reaction can be carried out in the presence of a suitable catalyst, such as acetic acid, to improve the yield. []

Molecular Structure Analysis

SCR7 is characterized by a central pyrimidine ring substituted with two benzylideneamino groups at positions 5 and 6. [, ] A crucial structural feature is the presence of a mercapto group (-SH) at position 2 of the pyrimidine ring, which is thought to be important for its biological activity. [, ]

Chemical Reactions Analysis

SCR7 can undergo autocyclization to form a more stable cyclized form. [] Additionally, it can be oxidized to generate SCR7-pyrazine (2-mercapto-6,7-diphenylpteridin-4-ol). [, ] Both the cyclized SCR7 and SCR7-pyrazine retain inhibitory activity against NHEJ, although their potency and specificity may differ. []

Mechanism of Action

SCR7 primarily exerts its effect by inhibiting DNA Ligase IV, a key enzyme involved in the final ligation step of NHEJ. [, , , , ] By blocking Ligase IV activity, SCR7 prevents the rejoining of broken DNA strands, leading to the accumulation of DSBs within cells. [, ] This disruption of DNA repair processes can ultimately lead to cell death, particularly in cancer cells that heavily rely on NHEJ for survival. [, , , , ]

Applications
  • Cancer Research: SCR7 has been explored as a potential anticancer agent due to its ability to inhibit NHEJ and induce cell death in cancer cells. [, , , , , , , , , , , , , , , , ] Studies have demonstrated that SCR7 can enhance the efficacy of radiation therapy and chemotherapy by sensitizing cancer cells to DNA damage. [, , , , , ] Researchers are investigating the use of SCR7 in combination therapies to improve treatment outcomes in various cancer types, including multiple myeloma, diffuse large B-cell lymphoma, and anaplastic thyroid cancer. [, , , , ]
  • Gene Editing: SCR7 has emerged as a valuable tool for improving the efficiency and precision of gene editing techniques, particularly those relying on homology-directed repair (HDR). [, , , , ] By inhibiting NHEJ, SCR7 shifts the balance towards HDR, promoting the incorporation of desired genetic modifications. [, ] This application has significant implications for developing precise gene therapies and generating animal models for studying human diseases. [, , , ]
Future Directions
  • Development of More Potent and Selective Analogs: Several studies have focused on synthesizing and characterizing derivatives of SCR7 with improved potency and specificity towards Ligase IV. [, ] The development of more effective inhibitors could further enhance the efficacy of SCR7-based therapies and gene editing applications.

Cyclized SCR7

Compound Description: Cyclized SCR7 is a stable form of SCR7, formed through autocyclization. It shares the same molecular weight (334.09) and molecular formula (C18H14N4OS) with the parental SCR7. Both forms exhibit potent cytotoxicity, but the cyclized form shows more robust inhibition of NHEJ in vitro.

SCR7-pyrazine (2-mercapto-6,7-diphenylpteridin-4-ol)

Compound Description: SCR7-pyrazine is the oxidized form of SCR7. It possesses a distinct molecular formula (C18H12N4OS), molecular weight (332.07), and structure compared to SCR7. Both SCR7-pyrazine and cyclized SCR7 show efficient cytotoxicity. Although SCR7-pyrazine effectively inhibits DNA end-joining by Ligase IV, it exhibits less specificity towards Ligase IV inside the cell and demonstrates non-specific cytotoxicity at higher concentrations in Ligase IV-null cells.

SCR116 and SCR132

Compound Description: SCR116 and SCR132 are mercaptopyrimidine derivatives designed as potent analogs of SCR7. They exhibit significantly improved inhibition of end joining and cytotoxicity at concentrations up to 27-fold lower than SCR7. Both compounds induce cancer cell death in a Ligase IV-dependent manner.

SCR130

Compound Description: SCR130 is a novel NHEJ inhibitor, derived from SCR7 by introducing a spiro ring into its core structure. It displays 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines compared to SCR7. SCR130 specifically inhibits DNA end joining mediated by Ligase IV, showing minimal or no effect on Ligase I and Ligase III.

Water-soluble SCR7 (WS-SCR7)

Compound Description: WS-SCR7 is a sodium salt derivative of SCR7, specifically designed to enhance its water solubility. It inhibits NHEJ in a Ligase IV dependent manner, with a subtle effect on Ligase III at higher concentrations. WS-SCR7 demonstrates cytotoxicity in cancer cell lines, inducing apoptosis in a dose-dependent manner.

Properties

CAS Number

1533426-72-0

Product Name

SCR7

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C18H14N4OS

Molecular Weight

334.39

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

NEEVCWPRIZJJRJ-AYKLPDECSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

SCR7; SCR-7; SCR 7.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.